molecular formula C21H19Cl3N4OS B6054849 2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dichlorophenyl)acetamide

2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dichlorophenyl)acetamide

Cat. No.: B6054849
M. Wt: 481.8 g/mol
InChI Key: DQAOXBUHSNEZLA-UHFFFAOYSA-N
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Description

2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dichlorophenyl)acetamide is a complex organic compound that features a triazole ring, a cyclopropyl group, and multiple chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dichlorophenyl)acetamide typically involves multiple steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through a cyclopropanation reaction involving a suitable alkene and a carbene precursor.

    Synthesis of the Triazole Ring: The triazole ring is formed via a cyclization reaction involving hydrazine and an appropriate nitrile.

    Coupling Reactions: The chlorophenyl groups are introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate chlorophenyl boronic acids or halides.

    Final Assembly: The final compound is assembled through a series of nucleophilic substitution and condensation reactions, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the chlorophenyl groups, potentially leading to dechlorination or hydrogenation products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl groups, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated or hydrogenated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Pharmacology: It can be used to study the interactions of triazole-containing compounds with biological targets.

    Materials Science: The compound’s stability and reactivity make it suitable for use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can interact with metal ions or active sites in enzymes, potentially inhibiting their activity. The chlorophenyl groups may enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-1,3-dithiolane
  • 2-(4-chlorophenyl)-1,3-oxathiolane
  • 2-(4-chlorophenyl)-1,3-thiazolidine

Uniqueness

Compared to similar compounds, 2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dichlorophenyl)acetamide stands out due to its combination of a triazole ring and multiple chlorophenyl groups, which may confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

2-[[5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl3N4OS/c1-2-28-20(16-10-15(16)12-3-5-13(22)6-4-12)26-27-21(28)30-11-19(29)25-18-9-14(23)7-8-17(18)24/h3-9,15-16H,2,10-11H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAOXBUHSNEZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)Cl)C3CC3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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